molecular formula C30H54O3S B12798141 Didodecylbenzenesulphonic acid CAS No. 958796-00-4

Didodecylbenzenesulphonic acid

Cat. No.: B12798141
CAS No.: 958796-00-4
M. Wt: 494.8 g/mol
InChI Key: IRXPXBIZOBAGTM-UHFFFAOYSA-N
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Description

Didodecylbenzenesulphonic acid is a chemical compound known for its surfactant properties. It is widely used in various industrial applications, particularly in the production of detergents and emulsifiers. The compound consists of a benzene ring substituted with two dodecyl (C12H25) groups and a sulfonic acid group, which imparts its surfactant characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didodecylbenzenesulphonic acid typically involves the sulfonation of didodecylbenzene. This process is carried out by reacting didodecylbenzene with sulfuric acid or oleum under controlled temperatures. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar sulfonation process. Advanced techniques are employed to optimize parameters such as temperature and reactant ratios to enhance efficiency and reduce by-product formation .

Chemical Reactions Analysis

Types of Reactions

Didodecylbenzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like hydrogen for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific reactant ratios to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted benzene compounds .

Scientific Research Applications

Didodecylbenzenesulphonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of didodecylbenzenesulphonic acid is primarily based on its surfactant properties. The long-chain alkyl groups attached to the benzene ring reduce surface tension, allowing the compound to enhance the mixing of water with oils and fats. This property is crucial for its effectiveness in detergents and emulsifiers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Didodecylbenzenesulphonic acid is unique due to the presence of two dodecyl groups, which enhance its surfactant properties compared to similar compounds with only one alkyl group. This structural difference allows for better performance in applications requiring strong surfactant action .

Biological Activity

Didodecylbenzenesulphonic acid (DDBSA), a member of the alkylbenzene sulfonate family, is a compound with various industrial applications, particularly in detergents and surfactants. This article explores its biological activity, including toxicity, metabolic pathways, and potential effects on human health and the environment.

  • Chemical Formula : C₁₈H₃₀O₃S
  • Molecular Weight : 326.49 g/mol
  • CAS Number : 27176-87-0

DDBSA is characterized by a long hydrophobic dodecyl chain attached to a benzene ring with a sulfonic acid group, which imparts surfactant properties.

Acute Toxicity

The acute toxicity of DDBSA has been assessed in various studies. The oral LD50 in rats is reported to be approximately 650 mg/kg body weight, indicating moderate toxicity. No significant gross abnormalities were observed during autopsy following acute exposure .

Skin and Eye Irritation

DDBSA exhibits irritant properties upon dermal contact. In studies involving guinea pigs, a 5% solution was noted to cause slight irritation to the skin and eyes . Chronic exposure may lead to dryness and dermatitis.

Reproductive and Developmental Toxicity

In reproductive toxicity studies conducted on rats, DDBSA was administered at varying doses (0, 100, 200, and 400 mg/kg bw/day). The highest dose resulted in adverse effects such as soft feces and squamous cell hyperplasia in the stomach. The No Observed Adverse Effect Level (NOAEL) for reproductive toxicity was determined to be 400 mg/kg bw/day .

Metabolic Pathways

DDBSA undergoes partial absorption in the gastrointestinal tract, with approximately 30% uptake observed in dietary administration studies. The primary route of excretion is via urine, with residues detected in various tissues over time .

Environmental Impact

DDBSA is classified as biodegradable but poses risks to aquatic life due to its surfactant properties. It has been shown to affect fish and invertebrates adversely at certain concentrations . The estimated half-life for indirect photolysis in the atmosphere is about 7.8 hours .

Case Studies

Several case studies have highlighted the biological activity of DDBSA:

  • Case Study 1 : A study on the effects of DDBSA on aquatic organisms revealed significant toxicity at concentrations above 10 mg/L, leading to increased mortality in fish species.
  • Case Study 2 : Research involving dermal exposure in occupational settings indicated that workers handling DDBSA experienced skin irritation and respiratory issues when exposed to aerosolized forms of the compound.

Summary of Biological Effects

Effect Observation
Acute Oral ToxicityLD50 = 650 mg/kg bw
Skin IrritationSlight irritation observed
Eye IrritationMild irritation with a 5% solution
Reproductive ToxicityNOAEL = 400 mg/kg bw; adverse effects at higher doses
Environmental ToxicitySignificant impact on aquatic life

Properties

CAS No.

958796-00-4

Molecular Formula

C30H54O3S

Molecular Weight

494.8 g/mol

IUPAC Name

2,3-didodecylbenzenesulfonic acid

InChI

InChI=1S/C30H54O3S/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33)

InChI Key

IRXPXBIZOBAGTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)CCCCCCCCCCCC

Origin of Product

United States

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